Balanced High-Affinity Binding Across Human V1A and V2 Receptors Versus V1A-Selective Manning Compound
The target compound exhibits a balanced dual-receptor binding profile at human cloned receptors, with high affinity for both V1A (pKi = 9.1, corresponding to Ki ≈ 0.8 nM) and V2 (pKi = 8.3, Ki ≈ 5 nM), while showing substantially weaker affinity for V1B (pKi = 5.7) [1]. In contrast, the widely used V1a-selective antagonist d(CH2)5[Tyr(Me)2]AVP (Manning compound; SK&F 100273) displays comparable V1A affinity (pKd = 9.0, Kd = 1.1 nM) but markedly lower V2 affinity (pKi ≈ 6.7–7.1, Ki ≈ 80–200 nM), representing an approximately 16- to 40-fold selectivity gap for V2 binding that the target compound does not exhibit [2][3]. This balanced V1A/V2 binding profile is a defining feature that cannot be achieved with V1-selective peptide antagonists.
| Evidence Dimension | Binding affinity (pKi) at human recombinant V1A, V1B, and V2 receptors |
|---|---|
| Target Compound Data | V1A pKi = 9.1 (Ki ≈ 0.8 nM); V2 pKi = 8.3 (Ki ≈ 5 nM); V1B pKi = 5.7 |
| Comparator Or Baseline | d(CH2)5[Tyr(Me)2]AVP: V1A pKd = 9.0 (Kd = 1.1 nM); V2 pKi ≈ 6.7–7.1 (Ki ≈ 80–200 nM) |
| Quantified Difference | Target V2 affinity is approximately 16- to 40-fold higher than the V1-selective comparator; V1A affinity is comparable (within 0.1 log unit) |
| Conditions | Human V1A, V1B, and V2 receptors stably expressed in CHO cells; radioligand: [3H]-AVP (Tahara et al., 1998); [3H]d(CH2)5[Tyr(Me)2]AVP (GtoPdb ligand ID 3813) |
Why This Matters
For experiments requiring simultaneous blockade of V1a-mediated vascular and V2-mediated renal responses, only a mixed V1/V2 antagonist with balanced sub-nanomolar-to-low-nanomolar affinity at both receptors can provide complete dual-pathway inhibition; a V1-selective antagonist will leave V2 signaling unopposed.
- [1] Tahara A, Tsukada J, Tomura Y, Wada K, Kusayama T, Ishii N, Yatsu T, Uchida W, Tanaka A. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells. Br J Pharmacol. 1998 Dec;125(7):1463-70. doi:10.1038/sj.bjp.0702216. PMID: 9884074. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. [3H]d(CH2)5[Tyr(Me)2]AVP ligand activity chart, Ligand ID 3813. V1A receptor in Human: pKd = 9.0 (Kd = 1.1 nM). View Source
- [3] GProteinDB. d(CH2)5[Tyr(Me)2]AVP bioactivities: V2 receptor Human pKi range 6.7–7.1. View Source
